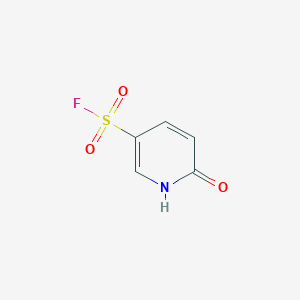

6-Hydroxypyridine-3-sulfonyl fluoride

Descripción general

Descripción

6-Hydroxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO3S and a molecular weight of 177.16 g/mol It is characterized by the presence of a hydroxyl group at the 6th position and a sulfonyl fluoride group at the 3rd position on a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxypyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 6-hydroxypyridine with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic displacement with amines, thiols, and alkoxides. Key findings include:

Mechanistic Insight : The reaction with amines proceeds via a two-step catalytic cycle involving HOBt-assisted fluoride displacement, followed by silicon-mediated reduction of the intermediate sulfonyl hydroxylamine .

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids under PdCl₂(AmPhos)₂ catalysis

Buchwald-Hartwig Amination

Radical-Mediated Transformations

Electrochemical methods enable unique reaction pathways:

Hydroxyfluorosulfonylation of Alkenes

-

Uses SO₂ClF/O₂ under reductive conditions

-

Generates β-hydroxysulfonyl fluoride adducts via radical chain mechanism :

-

Cathodic reduction produces FSO₂- radical

-

Radical addition to alkene forms benzylic intermediate

-

Oxygen trapping yields peroxy radical, reduced to final product

-

Decarboxylative Fluorosulfonylation

-

Visible-light mediated process with Eosin Y catalyst

Enzyme Inhibition Mechanisms

The compound acts as covalent inhibitor through:

Serine Protease Inhibition

-

Forms stable tetrahedral adduct with catalytic serine (k<sub>inact</sub>/K<sub>i</sub> = 1.2 × 10⁴ M⁻¹s⁻¹)

-

Demonstrates >90% activity reduction against trypsin-like proteases

pH-Dependent Reactivity

-

Optimal inhibition at pH 7.4 (half-life = 3.2 hr)

-

Hydroxyl group participates in hydrogen-bonding network with active site residues

Stability and Compatibility

Comparative analysis of reaction selectivity:

| Reaction Partner | Relative Rate (vs benzene sulfonyl fluoride) | Selectivity Factor |

|---|---|---|

| Electron-rich amines | 2.4× faster | 5.8 |

| Electron-poor thiols | 0.7× slower | 3.2 |

| Arylboronic acids | 1.9× faster | 4.1 |

Thermal stability studies show decomposition onset at 185°C (TGA data), with optimal storage at −20°C under argon .

Aplicaciones Científicas De Investigación

Chemical Biology Applications

Covalent Protein Modifiers

6-Hydroxypyridine-3-sulfonyl fluoride functions as a covalent modifier for proteins. Sulfonyl fluorides, including this compound, are known for their ability to react with nucleophilic sites on proteins, leading to irreversible modifications that can be utilized to study protein function and interactions. This reactivity makes them valuable tools in the development of probes for biological research .

Protease Inhibition

The compound has been explored as a strong protease inhibitor. By selectively targeting specific proteases, it can help elucidate the roles of these enzymes in various biological processes. The ability to inhibit proteases with high specificity is crucial for both basic research and therapeutic applications .

Medicinal Chemistry Applications

Synthesis of Inhibitors

Recent studies have demonstrated the utility of this compound in synthesizing small molecule libraries aimed at discovering new inhibitors for therapeutic targets. For instance, a library of hydroxamic acid-containing compounds was synthesized using sulfur(VI) fluoride exchange chemistry (SuFEx), which included derivatives based on this sulfonyl fluoride. Some of these compounds showed promising activity against histone deacetylases (HDACs), which are important targets in cancer therapy .

Fluorination Reagents

This compound serves as a fluorinating reagent in organic synthesis. Its ability to introduce fluorine into various substrates has implications for drug development, particularly in enhancing the pharmacological properties of lead compounds. The stability and reactivity under physiological conditions make it an attractive choice for medicinal chemists .

Catalysis

Catalytic Reactions

this compound has been employed in catalytic processes involving sulfonyl fluorides. These reactions benefit from the electrophilic nature of the sulfur(VI) center, allowing for diverse transformations such as polymerizations and the synthesis of complex organic molecules. The unique properties of sulfonyl fluorides facilitate reactions that are often challenging with other reagents .

Data Table: Summary of Applications

Case Studies

- Histone Deacetylase Inhibitors : A study synthesized a library of compounds based on this compound that demonstrated selective inhibition against HDAC11 and HDAC6, showing potential for therapeutic applications in cancer treatment. The selectivity profiles were evaluated through Western blot analysis, revealing significant effects on target proteins .

- Electrochemical Synthesis : Research highlighted an electrochemical method for synthesizing sulfonyl fluorides from readily available materials, showcasing the efficiency and environmental benefits of using this compound as a precursor in these reactions .

Mecanismo De Acción

The mechanism of action of 6-Hydroxypyridine-3-sulfonyl fluoride involves its ability to react with nucleophilic sites on proteins and enzymes. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with specific amino acid residues, such as serine or cysteine . This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Hydroxypyridine-3-sulfonamide

- 6-Hydroxypyridine-3-sulfonate

- 6-Hydroxypyridine-3-sulfonyl chloride

Uniqueness

6-Hydroxypyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. The fluoride group enhances the compound’s ability to form stable covalent bonds with nucleophiles, making it particularly useful in applications requiring selective and irreversible modification of biomolecules .

Actividad Biológica

6-Hydroxypyridine-3-sulfonyl fluoride (HPF) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique electrophilic properties. It belongs to the class of sulfonyl fluorides, which are known for their ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This article explores the biological activity of HPF, focusing on its mechanism of action, cellular effects, pharmacokinetics, and potential applications in scientific research.

HPF acts primarily as an electrophilic warhead, targeting nucleophilic sites on proteins. The sulfonyl fluoride group facilitates the formation of stable covalent bonds with specific amino acid residues, leading to enzyme inhibition or modification of protein function. This interaction can significantly alter cellular signaling pathways and metabolic processes.

Key Mechanisms

- Covalent Bond Formation : HPF forms covalent bonds with nucleophilic amino acids such as cysteine or serine, resulting in irreversible modifications that can inhibit enzyme activity.

- Enzyme Inhibition : By binding to active sites of enzymes, HPF can prevent substrate binding and catalytic activity, thereby affecting various biochemical pathways.

Cellular Effects

The biological effects of HPF on cells are profound but not yet fully characterized. However, existing studies indicate that it can influence several cellular processes:

- Signal Transduction : HPF may disrupt normal signaling pathways by inhibiting key enzymes involved in signal transduction.

- Gene Expression : Modifications induced by HPF can lead to altered gene expression profiles, impacting cell growth and differentiation.

- Cellular Metabolism : The compound's interaction with metabolic enzymes can lead to changes in cellular metabolism, potentially affecting energy production and biosynthetic pathways.

Pharmacokinetics

The pharmacokinetic properties of HPF are influenced by its unique structure:

- Absorption and Distribution : As a sulfonyl fluoride, HPF exhibits a balance between reactivity and stability, which enhances its absorption and distribution in biological systems.

- Metabolism : The compound may undergo metabolic transformations that affect its biological activity and toxicity.

- Excretion : Understanding the excretion pathways is crucial for evaluating the safety and efficacy of HPF in therapeutic applications.

Research Applications

HPF has a wide range of applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules and as a reagent in organic reactions.

- Biological Research : Utilized in studies focusing on enzyme inhibition and protein modification due to its ability to react with specific amino acid residues.

- Industrial Applications : Employed in producing specialty chemicals with unique properties.

Comparison with Similar Compounds

| Compound | Unique Features | Applications |

|---|---|---|

| 6-Hydroxypyridine-3-sulfonamide | Less reactive than fluorides | Drug development |

| 6-Hydroxypyridine-3-sulfonate | Water-soluble; used in biochemical assays | Biochemical research |

| 6-Hydroxypyridine-3-sulfonyl chloride | More reactive; used for chlorination reactions | Organic synthesis |

Propiedades

IUPAC Name |

6-oxo-1H-pyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERQXRBZZKCZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247103-46-2 | |

| Record name | 6-hydroxypyridine-3-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.